REACTION_SMILES
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[C:1](=[O:2])([CH3:3])[O:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][N:10]1[CH2:11][CH2:12][N:13]([C:16]2=[N:17][c:18]3[c:19]([cH:27][cH:28][cH:29][cH:30]3)[S:20][c:21]3[c:22]2[cH:23][cH:24][cH:25][cH:26]3)[CH2:14][CH2:15]1.[CH3:33][CH2:34][OH:35].[Na+:32].[OH-:31]>>[OH:4][CH2:5][CH2:6][O:7][CH2:8][CH2:9][N:10]1[CH2:11][CH2:12][N:13]([C:16]2=[N:17][c:18]3[c:19]([cH:27][cH:28][cH:29][cH:30]3)[S:20][c:21]3[c:22]2[cH:23][cH:24][cH:25][cH:26]3)[CH2:14][CH2:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OCCOCCN1CCN(C2=Nc3ccccc3Sc3ccccc32)CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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OCCOCCN1CCN(C2=Nc3ccccc3Sc3ccccc32)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |